molecular formula C10H14N2O4 B13461222 2-(Diethoxymethyl)pyrimidine-5-carboxylicacid

2-(Diethoxymethyl)pyrimidine-5-carboxylicacid

Cat. No.: B13461222
M. Wt: 226.23 g/mol
InChI Key: OCLHFXNJUMARSG-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to form the corresponding 2-substituted pyrimidine-5-carboxylic esters . Another method includes the use of oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ZnCl2 and NH4I can facilitate the synthesis of various substituted pyrimidine derivatives in a single step .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like K2S2O8, reducing agents, and various catalysts such as ZnCl2 and NH4I . Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation can produce 4-arylpyrimidines, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-(Diethoxymethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid and 5-bromopyrimidine-2-carboxylic acid .

Uniqueness

2-(Diethoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific diethoxymethyl substitution at the 2-position, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(diethoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-3-15-10(16-4-2)8-11-5-7(6-12-8)9(13)14/h5-6,10H,3-4H2,1-2H3,(H,13,14)

InChI Key

OCLHFXNJUMARSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=C(C=N1)C(=O)O)OCC

Origin of Product

United States

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